molecular formula C16H16FNO2 B10970844 3-(4-fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

3-(4-fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B10970844
M. Wt: 273.30 g/mol
InChI Key: BJNLHUWSRDXNEB-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the reaction of 4-fluorobenzylamine with 2-methoxyphenol under acidic conditions to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the benzoxazine ring structure.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring consistent quality and yield.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoxazine oxides.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine compounds with various functional groups.

Scientific Research Applications

3-(4-Fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
  • 3-(4-Methylbenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
  • 3-(4-Bromobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

3-(4-Fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-methoxy-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C16H16FNO2/c1-19-15-6-7-16-13(8-15)10-18(11-20-16)9-12-2-4-14(17)5-3-12/h2-8H,9-11H2,1H3

InChI Key

BJNLHUWSRDXNEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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